Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate
CAS No.:
Cat. No.: VC15747344
Molecular Formula: C11H9F3O4
Molecular Weight: 262.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3O4 |
|---|---|
| Molecular Weight | 262.18 g/mol |
| IUPAC Name | methyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate |
| Standard InChI | InChI=1S/C11H9F3O4/c1-17-10(16)6-8(15)7-4-2-3-5-9(7)18-11(12,13)14/h2-5H,6H2,1H3 |
| Standard InChI Key | WGYMXJCHGUVRRX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F |
Introduction
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate is an organic compound characterized by its unique structural features, including a trifluoromethoxy group attached to a phenyl ring. This compound is of interest in various scientific fields due to its potential applications in organic synthesis and pharmaceutical research. The molecular formula of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate is C11H9F3O4, with a molecular weight of approximately 262.18 g/mol.
Synthesis and Preparation
The synthesis of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate involves the introduction of the trifluoromethoxy group into a phenyl ring, followed by esterification reactions. Trifluoromethylation reagents are commonly used to facilitate the substitution of hydrogen atoms on the aromatic ring with trifluoromethoxy groups. This process requires specific conditions, such as temperature control and pH adjustments, to optimize yields and selectivity.
Chemical Reactions and Applications
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate participates in various chemical reactions due to its functional groups. The trifluoromethoxy group enhances the compound's reactivity in nucleophilic substitution reactions, making it valuable for applications in drug design and organic synthesis. The compound's potential as a biochemical probe is under investigation, with possible interactions with enzymes and receptors that could modulate their activity.
Comparison with Analogues
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate | Trifluoromethoxy group at the para position | Different reactivity due to positional variation |
| Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate | Trifluoromethoxy group at the ortho position | Variation in steric effects and reactivity |
| Ethyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoate | Ethyl ester instead of methyl ester | Variation in solubility and reactivity |
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